N,N'-diethyl-2,6-pyridinedicarboxamide
Overview
Description
N,N’-diethyl-2,6-pyridinedicarboxamide is a chemical compound known for its unique structure and properties. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two diethylamide groups attached to the 2 and 6 positions of the pyridine ring. It is used in various scientific and industrial applications due to its ability to act as a ligand and form complexes with transition metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-diethyl-2,6-pyridinedicarboxamide typically involves the reaction of 2,6-pyridinedicarboxylic acid with diethylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction conditions usually include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform for several hours .
Industrial Production Methods
On an industrial scale, the production of N,N’-diethyl-2,6-pyridinedicarboxamide follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N,N’-diethyl-2,6-pyridinedicarboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Pyridine-2,6-dicarboxylic acid.
Reduction: 2,6-Diaminopyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-diethyl-2,6-pyridinedicarboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N,N’-diethyl-2,6-pyridinedicarboxamide exerts its effects is primarily through its ability to act as a ligand and form complexes with metal ions. The compound coordinates with metal ions through its nitrogen and oxygen atoms, forming stable chelate complexes. These complexes can participate in various chemical reactions, influencing the reactivity and properties of the metal ions involved .
Comparison with Similar Compounds
Similar Compounds
2,6-Pyridinedicarboxylic acid: A precursor to N,N’-diethyl-2,6-pyridinedicarboxamide, used in similar applications but lacks the diethylamide groups.
2,6-Diaminopyridine: A reduction product of N,N’-diethyl-2,6-pyridinedicarboxamide, used in the synthesis of polymers and dyes.
2,6-Pyridinedicarboxamide: Similar structure but without the diethyl groups, used as a ligand in coordination chemistry.
Uniqueness
N,N’-diethyl-2,6-pyridinedicarboxamide is unique due to the presence of diethylamide groups, which enhance its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring strong and selective metal ion binding, such as catalysis and drug delivery .
Properties
IUPAC Name |
2-N,6-N-diethylpyridine-2,6-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-3-12-10(15)8-6-5-7-9(14-8)11(16)13-4-2/h5-7H,3-4H2,1-2H3,(H,12,15)(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLOICLOSPJWAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NC(=CC=C1)C(=O)NCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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